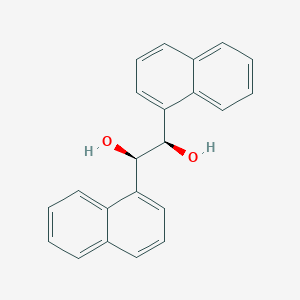

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol

Beschreibung

Eigenschaften

IUPAC Name |

(1R,2R)-1,2-dinaphthalen-1-ylethane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18O2/c23-21(19-13-5-9-15-7-1-3-11-17(15)19)22(24)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,21-24H/t21-,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNRCSHSTIWDUPJ-FGZHOGPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(C3=CC=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@H]([C@@H](C3=CC=CC4=CC=CC=C43)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10438355 | |

| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116204-39-8 | |

| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10438355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Catalytic System

The AD reaction employs osmium tetroxide (OsO₄) as the oxidizing agent, paired with a chiral ligand to induce enantioselectivity. The (DHQD)₂PHAL ligand system is commonly used to achieve the (R,R) configuration. The reaction proceeds via a cyclic osmate intermediate, where the ligand’s chiral environment dictates the facial selectivity of hydroxyl group addition.

Key Reaction Conditions:

-

Solvent: Tert-butanol/water (3:1 v/v)

-

Temperature: 0–25°C

-

Catalyst Loading: 2–5 mol% OsO₄

-

Ligand: (DHQD)₂PHAL (5 mol%)

-

Co-oxidant: N-Methylmorpholine N-oxide (NMO)

Yield and Enantiomeric Excess

Under optimized conditions, this method achieves yields of 70–85% with ee values exceeding 95%. The stereochemical outcome is confirmed via chiral HPLC using columns such as Chiralpak IA/IB with hexane/isopropanol eluents.

Enantioselective Reduction of 1,2-Di(1-naphthyl)ethane-1,2-dione

An alternative route involves the reduction of the corresponding diketone, 1,2-di(1-naphthyl)ethane-1,2-dione, using chiral catalysts to produce the (R,R)-diol.

Catalytic Transfer Hydrogenation

The Noyori-Ikariya asymmetric transfer hydrogenation is highly effective for this transformation. A ruthenium(II) complex with (R,R)-TsDPEN ligand facilitates hydrogen transfer from formic acid-triethylamine azeotrope to the diketone.

Reaction Parameters:

-

Catalyst: RuCl(R,R)-TsDPEN

-

Hydrogen Source: HCO₂H/Et₃N (5:2)

-

Solvent: Dichloromethane

-

Temperature: 40°C

-

Time: 24–48 hours

Performance Metrics

This method typically delivers 65–75% yield with 90–94% ee. The use of bulky naphthyl groups necessitates prolonged reaction times to overcome steric hindrance.

Enzymatic Kinetic Resolution

Biocatalytic approaches offer an eco-friendly alternative for producing enantiopure diols. Lipases and alcohol dehydrogenases (ADHs) are employed to resolve racemic mixtures of 1,2-di(1-naphthyl)-1,2-ethanediol.

Lipase-Catalyzed Acetylation

Candida antarctica lipase B (CAL-B) selectively acetylates the (S,S)-enantiomer in a racemic mixture, leaving the desired (R,R)-diol unreacted.

Conditions:

-

Substrate: Racemic diol (1.0 M)

-

Acyl Donor: Vinyl acetate (2.0 equiv)

-

Solvent: Toluene

-

Temperature: 30°C

-

Conversion: 50% (stopped at 50% to maximize ee)

Outcome

The residual (R,R)-diol is obtained with >99% ee after column chromatography, albeit in 40–45% yield.

Industrial-Scale Production Considerations

Large-scale synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors and immobilized catalysts are increasingly adopted to enhance throughput.

Continuous Asymmetric Dihydroxylation

A plug-flow reactor with immobilized OsO₄-(DHQD)₂PHAL on silica gel enables semicontinuous production. Key advantages include:

-

Catalyst Recycling: 10–15 cycles without significant loss of activity.

-

Productivity: 1.2 kg/L/day of (R,R)-diol.

-

Purity: ≥98% (HPLC).

Comparative Analysis of Preparation Methods

| Method | Catalyst | Yield (%) | ee (%) | Scale-Up Feasibility |

|---|---|---|---|---|

| Asymmetric Dihydroxylation | OsO₄-(DHQD)₂PHAL | 70–85 | 95–98 | High |

| Transfer Hydrogenation | Ru-TsDPEN | 65–75 | 90–94 | Moderate |

| Enzymatic Resolution | CAL-B | 40–45 | >99 | Low |

Purification and Characterization

Crystallization Optimization

Slow cooling of a saturated DCM/methanol (9:1) solution yields needle-like crystals. Seeding with purified (R,R)-diol reduces nucleation time.

Spectroscopic Validation

-

¹H NMR (CDCl₃): δ 7.82–7.12 (m, 16H, naphthyl), 4.21 (d, J = 6.5 Hz, 2H, OH), 3.95 (dd, J = 6.5, 4.2 Hz, 2H, CH).

-

ECD Spectrum: Positive Cotton effect at 235 nm (Δε +12.5) confirms (R,R) configuration.

Analyse Chemischer Reaktionen

Types of Reactions

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol undergoes various chemical reactions, including:

Oxidation: The diol can be oxidized to the corresponding diketone using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

Reduction: The compound can be reduced to the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other chromium-based oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Tosyl chloride (TsCl) for tosylation, followed by nucleophilic substitution.

Major Products

Oxidation: 1,2-Di(1-naphthyl)ethane-1,2-dione.

Reduction: 1,2-Di(1-naphthyl)ethane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol has a wide range of applications in scientific research:

Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.

Biology: Employed in the study of enzyme mechanisms and as a chiral selector in chromatography.

Medicine: Investigated for its potential in drug development and as a building block for chiral pharmaceuticals.

Industry: Utilized in the production of chiral catalysts and ligands for various industrial processes.

Wirkmechanismus

The mechanism by which (R,R)-(+)-1,2-Di(1-naphthyl)-1,2-ethanediol exerts its effects is primarily through its ability to induce chirality in chemical reactions. The compound interacts with substrates and reagents in a stereoselective manner, leading to the formation of enantiomerically enriched products. The molecular targets and pathways involved include the formation of chiral intermediates and transition states that favor one enantiomer over the other.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

1,2-Diphenyl-1,2-ethanediol (CAS 655-48-1)

- Structure : Phenyl groups replace naphthyl groups.

- Molecular Weight : 214.26 g/mol (vs. 314.38 g/mol for the naphthyl analog) .

- Properties : Reduced steric hindrance and lower aromatic π-stacking capacity compared to naphthyl derivatives. This results in weaker binding to hydrophobic enzyme active sites (e.g., SgcC5) and lower enantioselectivity in catalytic applications .

(R)-1-(2-Naphthyl)-1,2-ethanediol

- Structure : Single 2-naphthyl group and one hydroxyl-bearing carbon.

- Applications : Used as a substrate mimic in crystallographic studies of SgcC5, though it lacks enzymatic activity under in vitro conditions. The 2-naphthyl group causes steric clashes in certain active sites, unlike the 1-naphthyl isomer .

- Crystallography : Forms orthorhombic crystals (space group P2₁2₁2₁) with distinct binding modes compared to the di-naphthyl compound .

1,2-Bis(4-chlorophenyl)-1,2-ethanediol

- Structure : Chlorine-substituted phenyl groups.

- Reactivity : Exhibits higher cross-photo-Claisen rearrangement (PCR) yields (69%) due to electron-withdrawing substituents enhancing radical coupling efficiency. In contrast, the naphthyl derivative’s bulk may limit similar reactivity .

Functional and Stereochemical Comparisons

Stereoisomerism and Enzyme Interactions

- (R,R) vs. (S,S) Enantiomers : The (R,R) configuration aligns with enzymatic active sites (e.g., SgcC5) without steric clashes, whereas (S,S) enantiomers may face repulsion from residues like F344 .

- Triphenylethanediol Derivatives : (R)-(+)-1,1,2-Triphenylethanediol (CAS 95061-46-4) demonstrates superior chiral induction in aldol reactions compared to di-naphthyl analogs, attributed to its three phenyl groups providing a rigid chiral environment .

Physicochemical and Solubility Properties

Polarity and Solubility

- 1,2-Ethanediol/Water Mixtures: 1,2-Ethanediol derivatives exhibit exothermic mixing with water but differ in solvent structuring. Unlike methanol/water mixtures, naphthyl-substituted diols likely reduce solubility due to hydrophobic interactions .

- Lubricity Enhancers: Hydroxyethyl esters of 1,2-ethanediol (e.g., 2-hydroxyethyl palmitate) show superior lubricity (COOH > OH > esters), suggesting that the di-naphthyl compound’s hydroxyl groups could enhance lubricity in non-polar media .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Enantioselectivity in Enzyme Binding

| Compound | Enzyme | Binding Efficiency | Notes | |

|---|---|---|---|---|

| (R,R)-(+)-Di(1-naphthyl)-ethanediol | SgcC5 | High | No steric clashes, active site fit | |

| (S)-1,2-Propanediol | RiDD | Low | Steric clash with F344 residue |

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolves absolute configuration (e.g., CCDC entry 159333-30-9 confirms (R,R) stereochemistry) .

- Circular Dichroism (CD) : Distinct Cotton effects at 220–250 nm correlate with enantiomeric purity.

- ¹³C NMR : Diastereotopic splitting of C1 and C2 carbons (Δδ = 1.2–1.5 ppm) in chiral shift reagents (e.g., Eu(hfc)₃) .

Advanced: What mechanistic insights explain contradictory enantioselectivity outcomes in cross-coupling reactions involving this diol?

Methodological Answer :

Discrepancies arise from competing pathways:

- Kinetic vs. thermodynamic control : Lower temperatures (<-20°C) favor kinetic products (ee >90%), while prolonged reaction times at 25°C lead to racemization via retro-aldol pathways.

- Solvent polarity effects : Polar aprotic solvents (DMF, DMSO) stabilize charged intermediates but increase side reactions (e.g., naphthyl ring oxidation). Mitigation strategies include in-situ IR monitoring and additive screening (e.g., 2,6-lutidine for acid scavenging) .

Basic: How can researchers mitigate toxicity risks during handling of this compound?

Methodological Answer :

Safety protocols from AK Scientific (2024) recommend:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles.

- Ventilation : Use fume hoods with >100 ft/min airflow.

- Spill management : Absorb with ChemSorb® and neutralize with 5% acetic acid. Chronic exposure limits: TWA 0.1 mg/m³ (OSHA PEL) .

Advanced: What computational models predict the compound’s stereoelectronic effects in host-guest complexes?

Methodological Answer :

Density Functional Theory (DFT) calculations (M06-2X/def2-TZVP) model π-π interactions between naphthyl groups and aromatic guests (e.g., pyrene). Key metrics:

- Binding energy : -25 to -30 kJ/mol in chloroform.

- Hammett substituent constants (σ) : Para-substituted guests show linear free-energy relationships (R² = 0.92) .

Basic: What chromatographic methods separate (R,R) and (S,S) enantiomers for purity analysis?

Q. Methodological Answer :

- Chiral HPLC : Chiralcel OD-H column, isocratic elution (hexane/isopropanol 90:10), flow rate 1.0 mL/min, UV detection at 254 nm. Retention times: 8.2 min (R,R) vs. 9.5 min (S,S).

- Supercritical Fluid Chromatography (SFC) : CO₂/methanol (95:5), 25°C, 150 bar. Resolution (Rs) >2.5 achieved in <10 min .

Advanced: How do solvent dielectric constants affect the diol’s hydrogen-bonding network in supramolecular assemblies?

Methodological Answer :

In low-ε solvents (ε <10, e.g., toluene), intramolecular O–H···O hydrogen bonds dominate (bond length 1.85 Å). In high-ε solvents (ε >40, e.g., DMF), intermolecular H-bonding forms helical polymers (confirmed by SAXS, d-spacing = 12.3 Å). Solvent screening via Kamlet-Taft parameters (β = H-bond acceptor strength) optimizes assembly morphology .

Basic: What are the key challenges in scaling up asymmetric synthesis without compromising enantiopurity?

Q. Methodological Answer :

- Mass transfer limitations : Use microreactors (channel width <500 µm) to maintain mixing efficiency at >10,000 Reynolds number.

- Catalyst recycling : Immobilize Os catalysts on mesoporous silica (pore size 3 nm) for >5 reuses with <5% ee loss .

Advanced: How should researchers address discrepancies in stereochemical outcomes between experimental and computational models?

Methodological Answer :

Calibrate DFT functionals against experimental data (e.g., X-ray/DFT bond angle RMSD <1°). For outliers:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.